1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE
Description
1,3-Diethyl 2,2-bis(morpholin-4-yl)propanedioate is a substituted propanedioate ester featuring two morpholine groups at the central carbon and ethyl ester functionalities at the terminal positions. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers electron-donating and steric effects, influencing the compound’s reactivity and physical properties. This structure is distinct from simpler dialkyl propanedioates (e.g., diethyl malonate) due to the dual morpholine substituents, which may enhance solubility in polar solvents or modulate coordination chemistry.
Properties
IUPAC Name |
diethyl 2,2-dimorpholin-4-ylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-3-22-13(18)15(14(19)23-4-2,16-5-9-20-10-6-16)17-7-11-21-12-8-17/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYRRAYFGXDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(N1CCOCC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE typically involves the reaction of diethyl malonate with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for designing bioactive molecules.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
- Diethyl 2,2-bis(dimethylamino)propanedioate: Replaces morpholine with dimethylamino groups.
- Diethyl 2,2-diphenylpropanedioate : Aryl substituents increase hydrophobicity and π-π stacking capability compared to morpholine’s polar heterocycle.
- Diethyl 2,2-bis(pyrrolidinyl)propanedioate : Pyrrolidine substituents lack morpholine’s oxygen atom, reducing hydrogen-bonding capacity.
Key Comparative Properties (Hypothetical Analysis):
| Property | 1,3-Diethyl 2,2-Bis(morpholin-4-yl)propanedioate | Diethyl 2,2-Bis(dimethylamino)propanedioate | Diethyl 2,2-Diphenylpropanedioate |
|---|---|---|---|
| Solubility | High in polar solvents (e.g., DMF, MeCN) | Moderate in polar solvents | Low in polar solvents |
| Electron Density | Electron-rich (morpholine’s O/N) | Moderately electron-rich | Electron-deficient (aryl groups) |
| Steric Bulk | High (morpholine’s ring size) | Low | Moderate |
Functional Analogues
- Terpyridine Ligands with Dimethylamino Substituents (e.g., Me₂Ntpy in ): While structurally distinct, dimethylamino groups in terpyridine ligands enhance metal coordination and redox activity . Morpholine’s oxygen in the target compound could similarly influence coordination but with distinct steric and electronic effects.
- Benzimidazole Derivatives (): Sulfonyl/sulfinyl groups in benzimidazoles confer acidity and biological activity . Morpholine’s propanedioate derivative lacks such acidic protons but may exhibit unique reactivity due to its ester and amine functionalities.
Research Findings and Limitations
- For instance, focuses on ruthenium-terpyridine complexes, while details benzimidazole derivatives unrelated to propanedioates .
- Inductive Insights: Morpholine’s electronic effects (electron donation via N/O) could be extrapolated from dimethylamino-terpyridine systems in , where substituents modulate redox potentials and ligand-metal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
